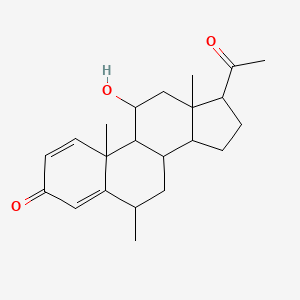![molecular formula C44H34BClF4S2 B12295712 4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B12295712.png)
4-(2-{2-chloro-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IR-1061 is a near-infrared fluorescent organic dye primarily utilized for in vivo optical imaging. This compound is known for its high quantum yield and ability to provide high-resolution imaging in the near-infrared II (NIR-II) window, which ranges from 1,000 to 1,700 nanometers. This makes it particularly useful for deep tissue imaging due to its reduced photon scattering and light absorption .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IR-1061 involves the formation of a polymethine chain with specific heterocyclic modifications. The compound is typically synthesized through a series of condensation reactions involving aromatic aldehydes and thiopyrylium salts. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of IR-1061 follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under nitrogen to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
IR-1061 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different polymethine derivatives.
Reduction: Reduction reactions can modify the electronic properties of the dye.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often involves reagents like chlorine or bromine, while alkylation uses alkyl halides.
Major Products
The major products formed from these reactions include various polymethine derivatives with altered electronic and optical properties, making them suitable for different imaging applications .
Scientific Research Applications
IR-1061 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in cellular and tissue imaging to study biological processes in real-time.
Medicine: Utilized in diagnostic imaging, particularly for cancer detection and monitoring.
Industry: Applied in the development of advanced imaging systems and sensors
Mechanism of Action
IR-1061 exerts its effects through its ability to absorb and emit light in the NIR-II window. The compound targets specific molecular structures within tissues, allowing for high-resolution imaging. The mechanism involves the excitation of electrons to higher energy states, followed by the emission of photons as the electrons return to their ground state. This process is highly efficient due to the compound’s high quantum yield .
Comparison with Similar Compounds
Similar Compounds
Indocyanine Green (ICG): Another NIR dye used for medical imaging but with lower tissue penetration depth.
IR-820: Similar to IR-1061 but with different spectral properties.
IR-780 Iodide: Used for imaging but less stable in physiological conditions.
Uniqueness
IR-1061 stands out due to its high quantum yield, stability, and ability to provide high-resolution imaging in the NIR-II window. Its unique chemical structure allows for better tissue penetration and reduced background noise compared to other NIR dyes .
Properties
Molecular Formula |
C44H34BClF4S2 |
|---|---|
Molecular Weight |
749.1 g/mol |
IUPAC Name |
4-[(E)-2-[(3E)-2-chloro-3-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2,6-diphenylthiopyrylium;tetrafluoroborate |
InChI |
InChI=1S/C44H34ClS2.BF4/c45-44-38(26-24-32-28-40(34-14-5-1-6-15-34)46-41(29-32)35-16-7-2-8-17-35)22-13-23-39(44)27-25-33-30-42(36-18-9-3-10-19-36)47-43(31-33)37-20-11-4-12-21-37;2-1(3,4)5/h1-12,14-21,24-31H,13,22-23H2;/q+1;-1 |
InChI Key |
QRLZQHNDSCIJTI-UHFFFAOYSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C1CC(=C(/C(=C/C=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC(=C(C(=CC=C2C=C(SC(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C(=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



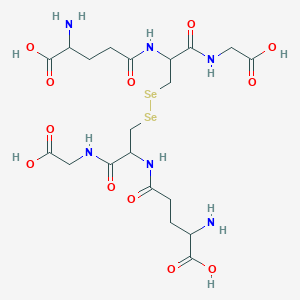
![6,7,9,11-tetrahydroxy-4-methoxy-9-[2-[(4-methoxyphenyl)-diphenylmethoxy]acetyl]-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12295650.png)
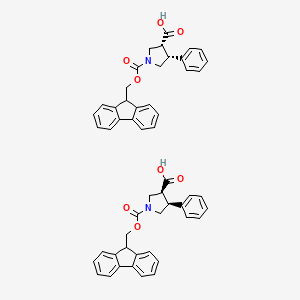
![[2-Bromo-3-[tert-butyl(dimethyl)silyl]oxypropoxy]-tert-butyl-dimethylsilane](/img/structure/B12295666.png)

![6-[2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfanylphenyl)methylidene]inden-1-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12295683.png)

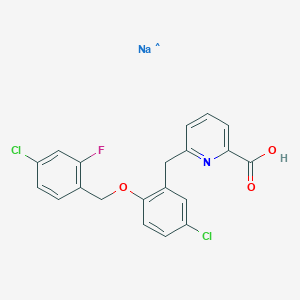
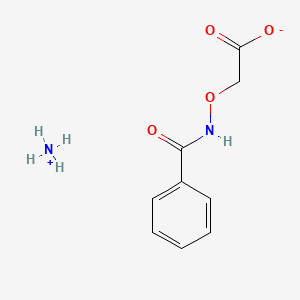
![beta-D-Glucopyranoside, (3beta,22alpha,25S)-22,25-epoxy-26-(beta-D-glucopyranosyloxy)furost-5-en-3-yl O-6-deoxy-alpha-L-mannopyranosyl-(1-->4)-O-[O-beta-D-glucopyranosyl-(1-->3)-beta-D-glucopyranosyl-(1-->2)]-](/img/structure/B12295714.png)
![4,10-dibromo-7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295719.png)

